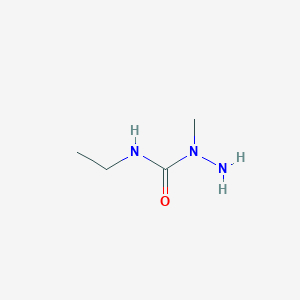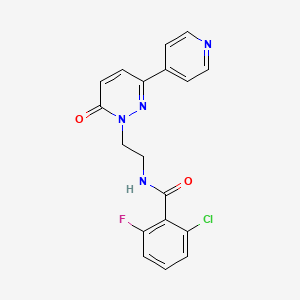
3-Sulfolene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfolene-3-carboxylic acid is an organic compound characterized by a sulfone functional group attached to a five-membered ring. This compound is notable for its stability and versatility in various chemical reactions. It is often used as an intermediate in organic synthesis due to its ability to undergo a range of transformations.
Mechanism of Action
Target of Action
3-Sulfolene-3-carboxylic acid is a derivative of 3-Sulfolene, a cyclic organic chemical with a sulfone functional group It’s known that sulfolene derivatives can be involved in intra- and intermolecular rhodium(iii)-catalyzed heteroannulations with alkynes .
Mode of Action
The mode of action of this compound involves its interaction with its targets through chemical reactions. For instance, the base-catalyzed reaction of 3-sulfolene with carbon dioxide at 3 bar pressure produces this compound . This reaction is an example of how the compound interacts with its targets to bring about changes.
Biochemical Pathways
It’s known that sulfolene derivatives can participate in various chemical reactions, such as polyalkylation, transformations of functional groups of the sulfolene ring, and addition reactions at endo- and exocyclic multiple bonds .
Pharmacokinetics
It’s known that 3-sulfolene, the parent compound, is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents . These properties may influence the bioavailability of this compound.
Result of Action
It’s known that sulfolene derivatives can be involved in intra- and intermolecular rhodium(iii)-catalyzed heteroannulations with alkynes . These reactions allow a straightforward access to diversely substituted pyridones, and to pyridines fused to a sulfolene ring after functional group transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the base-catalyzed reaction of 3-sulfolene with carbon dioxide to produce this compound occurs at 3 bar pressure . This suggests that pressure is an important environmental factor in this reaction. Additionally, the properties of 3-Sulfolene, such as its solubility in water and many organic solvents , can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Sulfolene-3-carboxylic acid are not well-studied. It can be inferred from the properties of its parent compound, sulfolene. Sulfolene is known to undergo various reactions, including acid-base reactivity, isomerization, hydrogenation, and halogenation These reactions suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions
Temporal Effects in Laboratory Settings
It is known that sulfolene, the parent compound, is a white, odorless, crystalline solid that is indefinitely storable This suggests that this compound may also have good stability
Metabolic Pathways
It is produced from 3-sulfolene, which is formed by the cheletropic reaction between butadiene and sulfur dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfolene-3-carboxylic acid can be synthesized through the base-catalyzed reaction of 3-sulfolene with carbon dioxide at a pressure of 3 bar, yielding the product in 45% yield . This method involves the use of a strong base to facilitate the reaction between the sulfolene and carbon dioxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of high-pressure reactors and controlled conditions to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Sulfolene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxides or thiols.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides and thiols.
Substitution: Various substituted sulfolene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Sulfolene-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development due to its ability to form stable and bioactive compounds.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Comparison with Similar Compounds
3-Sulfolene: The parent compound, which lacks the carboxylic acid group.
2-Sulfolene: An isomer of 3-sulfolene with the sulfone group in a different position.
Sulfolane: A fully saturated derivative of sulfolene used as a solvent in the petrochemical industry.
Uniqueness: 3-Sulfolene-3-carboxylic acid is unique due to the presence of both a sulfone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4S/c6-5(7)4-1-2-10(8,9)3-4/h1H,2-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYMZGNJJKNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267667-78-7 |
Source


|
| Record name | 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2846103.png)



![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2846112.png)


![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2846117.png)
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)



